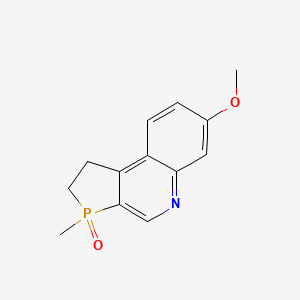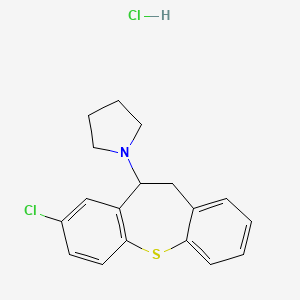
2-Thia-7,9,10,13,14,16-hexaazatricyclo(15.2.2.2(3,6))tricosa-1(19),3,5,7,15,17,20,22-octaene-11,12-dione 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thia-7,9,10,13,14,16-hexaazatricyclo(15222(3,6))tricosa-1(19),3,5,7,15,17,20,22-octaene-11,12-dione 2,2-dioxide is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-7,9,10,13,14,16-hexaazatricyclo(15.2.2.2(3,6))tricosa-1(19),3,5,7,15,17,20,22-octaene-11,12-dione 2,2-dioxide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include sulfur-containing compounds and various nitrogen sources.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thia-7,9,10,13,14,16-hexaazatricyclo(15.2.2.2(3,6))tricosa-1(19),3,5,7,15,17,20,22-octaene-11,12-dione 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
2-Thia-7,9,10,13,14,16-hexaazatricyclo(15.2.2.2(3,6))tricosa-1(19),3,5,7,15,17,20,22-octaene-11,12-dione 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Thia-7,9,10,13,14,16-hexaazatricyclo(15.2.2.2(3,6))tricosa-1(19),3,5,7,15,17,20,22-octaene-11,12-dione 2,2-dioxide involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Thia-7,9,10,13,14,16-hexaazatricyclo(15.2.2.2(3,6))tricosa-1(19),3,5,7,15,17,20,22-octaene-11,12-dione
- 2-Thia-7,9,10,13,14,16-hexaazatricyclo(15.2.2.2(3,6))tricosa-1(19),3,5,7,15,17,20,22-octaene-11,12-dione 2,2-dioxide
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the presence of multiple nitrogen and sulfur atoms. This unique arrangement of atoms imparts distinctive chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
6947-50-8 |
|---|---|
Molekularformel |
C16H14N6O4S |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
2,2-dioxo-2λ6-thia-7,9,10,13,14,16-hexazatricyclo[15.2.2.23,6]tricosa-1(19),3(23),4,6(22),7,15,17,20-octaene-11,12-dione |
InChI |
InChI=1S/C16H14N6O4S/c23-15-16(24)22-20-10-18-12-3-7-14(8-4-12)27(25,26)13-5-1-11(2-6-13)17-9-19-21-15/h1-10H,(H,17,19)(H,18,20)(H,21,23)(H,22,24) |
InChI-Schlüssel |
IQTHDAXRWGVSQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC=C1N=CNNC(=O)C(=O)NNC=NC3=CC=C(S2(=O)=O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


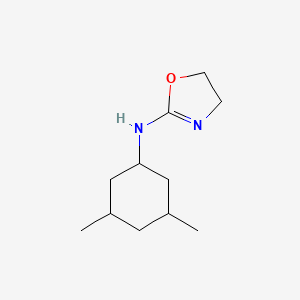
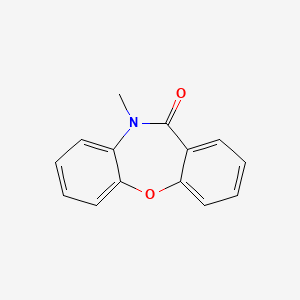

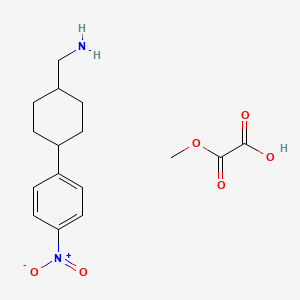
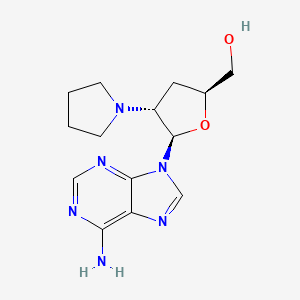
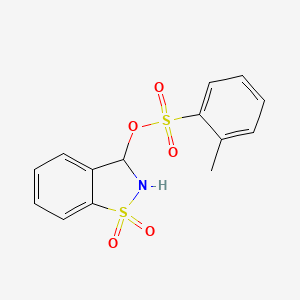
![spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone](/img/structure/B12793007.png)




![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)
